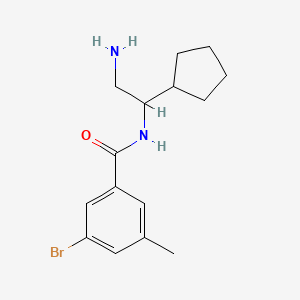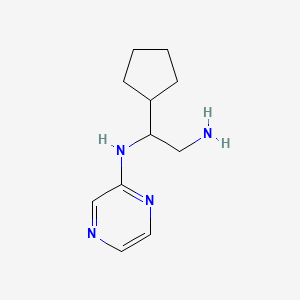![molecular formula C12H17ClN4 B6634076 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine, also known as CCT244747, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound works by inhibiting the activity of checkpoint kinase 1 (CHK1), which is a key regulator of the cell cycle and DNA damage response pathways.
Mecanismo De Acción
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine works by binding to the ATP-binding site of CHK1, which prevents its activation and downstream signaling. This results in the inhibition of the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has also been shown to inhibit the repair of DNA double-strand breaks, which further enhances its cytotoxic effects.
Biochemical and Physiological Effects:
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, which is consistent with the inhibition of CHK1. In addition, 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to enhance the cytotoxic effects of DNA-damaging agents such as radiation and chemotherapy in preclinical models of cancer. However, the effects of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine is its specificity for CHK1, which reduces the potential for off-target effects. In addition, 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to enhance the cytotoxic effects of DNA-damaging agents, which may improve the efficacy of cancer treatment. However, one limitation of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine. One area of interest is the development of more potent and selective CHK1 inhibitors, which may further improve the efficacy of cancer treatment. Another area of interest is the investigation of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine in combination with other targeted therapies, such as PARP inhibitors, which may enhance its cytotoxic effects. Finally, the effects of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine on normal cells and tissues should be further investigated to better understand its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine involves several steps, including the reaction of 2-cyclohexen-1-amine with 2-chloroethylamine hydrochloride to form 2-(cyclohexen-1-yl)ethylamine. This intermediate is then reacted with 5-chloro-4,6-diaminopyrimidine in the presence of a coupling agent to produce 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been extensively studied for its potential use in cancer treatment. CHK1 is a crucial protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. 5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine has been shown to enhance the cytotoxic effects of these agents in preclinical models of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c13-10-11(14)16-8-17-12(10)15-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXNSFJALNXCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)

![5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634063.png)

![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
